

What is Triclocarban-d4 and its chemical properties

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Compound of Interest

Compound Name: *Triclocarban-d4*

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An In-depth Technical Guide to Triclocarban-d4

Triclocarban-d4 is the deuterium-labeled form of Triclocarban (TCC), a broad-spectrum antibacterial agent.^{[1][2]} Due to its isotopic labeling, **Triclocarban-d4** serves as an invaluable internal standard for quantitative analysis in various research and analytical applications, particularly in mass spectrometry-based methods.^[2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical applications, and biological interactions.

Chemical Properties

Triclocarban-d4 shares most of its chemical and physical properties with the non-labeled Triclocarban, with the primary difference being its increased molecular weight due to the presence of four deuterium atoms. The deuteration is typically on the 4-chlorophenyl ring.

Table 1: Physicochemical Properties of Triclocarban and **Triclocarban-d4**

Property	Triclocarban	Triclocarban-d4
IUPAC Name	N-(4-Chlorophenyl)-N'-(3,4-dichlorophenyl)urea	N-(4-chlorophenyl-d4)-N'-(3,4-dichlorophenyl)urea
Synonyms	3,4,4'-Trichlorocarbanilide, TCC	3,4,4'-Trichlorocarbanilide-d4
CAS Number	101-20-2[3]	1219799-29-7[1][4]
Molecular Formula	C ₁₃ H ₉ Cl ₃ N ₂ O[3]	C ₁₃ H ₅ D ₄ Cl ₃ N ₂ O[1][4][5]
Molecular Weight	315.58 g/mol [3]	319.61 g/mol [1][4]
Appearance	White powder or fine white plates[3][6]	Solid[5]
Melting Point	254-256 °C[3]	No data available
Density	1.53 g/cm ³ [3]	No data available
Solubility	Insoluble in water[3][6], Soluble in DMSO (10 mM)[1]	No data available

Synthesis and Manufacturing

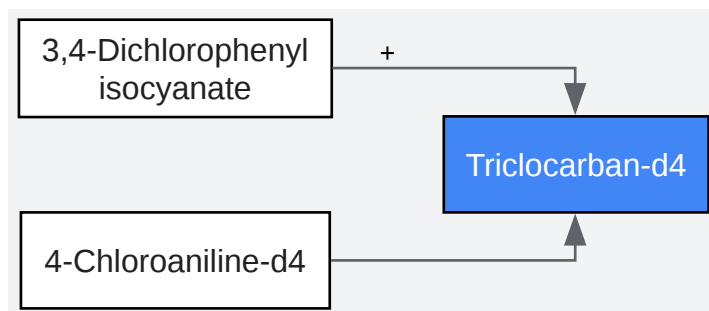
While specific protocols for the synthesis of **Triclocarban-d4** are not readily available in public literature, the synthesis can be inferred from the established methods for non-labeled Triclocarban. The common commercial synthesis of Triclocarban involves the reaction of an isocyanate with an amine.[3] For **Triclocarban-d4**, this would involve the use of a deuterated precursor.

General Synthesis Pathway:

The most likely synthetic route for **Triclocarban-d4** (with deuterium on the 4-chlorophenyl ring) involves the reaction of 3,4-dichlorophenyl isocyanate with 4-chloroaniline-d4.

- Reactant 1: 3,4-Dichlorophenyl isocyanate
- Reactant 2: 4-Chloroaniline-d4

- Reaction: Nucleophilic addition of the amine to the isocyanate.



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Caption: General synthesis pathway for **Triclocarban-d4**.

A patent also describes a solvent-free synthesis method for TCC using a ball mill or mixer, which could potentially be adapted for the deuterated analog.^[7] This method involves the direct reaction of 3,4-dichloroaniline and 4-chlorophenyl isocyanate under controlled temperature and mixing.^[7]

Analytical Methodologies

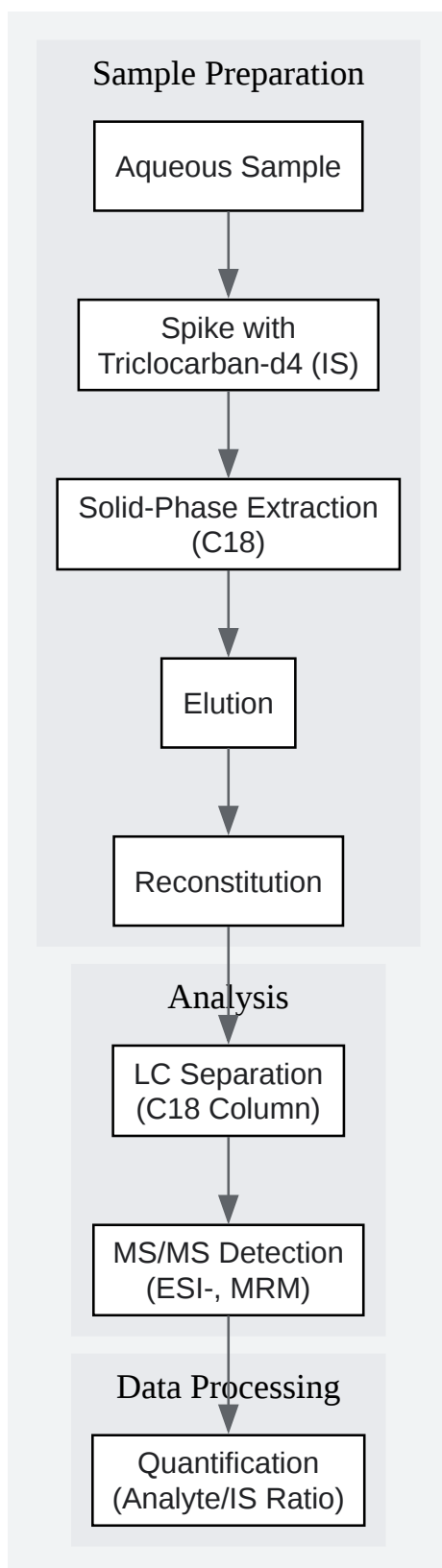
Triclocarban-d4 is primarily used as an internal standard in analytical methods to ensure accurate quantification of Triclocarban in complex matrices such as environmental and biological samples.^{[2][8]} The most common analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).^{[8][9]}

Experimental Protocol: Quantification of Triclocarban in Aqueous Samples using LC-MS/MS

This protocol is a generalized procedure based on established methods for Triclocarban analysis.^[8]

- Sample Preparation:
 - Spike a known amount of **Triclocarban-d4** internal standard into the aqueous sample.
 - Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. A C18 sorbent is commonly used.^{[8][10]}

- Elute the analyte and internal standard from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: C18 reverse-phase column.[8]
 - Mobile Phase: A gradient elution using a mixture of water (often with an additive like acetic acid or formic acid to improve ionization) and an organic solvent like methanol or acetonitrile.[8]
 - Flow Rate: Typical flow rates are in the range of 200-500 $\mu\text{L}/\text{min}$.
 - Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective.[8]
 - Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
 - MRM Transition for Triclocarban: Monitor the transition of the deprotonated molecule $[\text{M-H}]^-$ (m/z 313) to a characteristic fragment ion.
 - MRM Transition for **Triclocarban-d4**: Monitor the transition of the deprotonated molecule $[\text{M-H}]^-$ (m/z 317) to its corresponding fragment ion.
- Quantification:
 - The concentration of Triclocarban in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard (**Triclocarban-d4**) against a calibration curve.



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Caption: Workflow for the analysis of Triclocarban using **Triclocarban-d4**.

Metabolism and Biological Effects

Triclocarban can be absorbed into the human body through dermal contact with personal care products.[\[11\]](#) Once absorbed, it undergoes metabolism before excretion.[\[11\]](#)[\[12\]](#)

Metabolism of Triclocarban

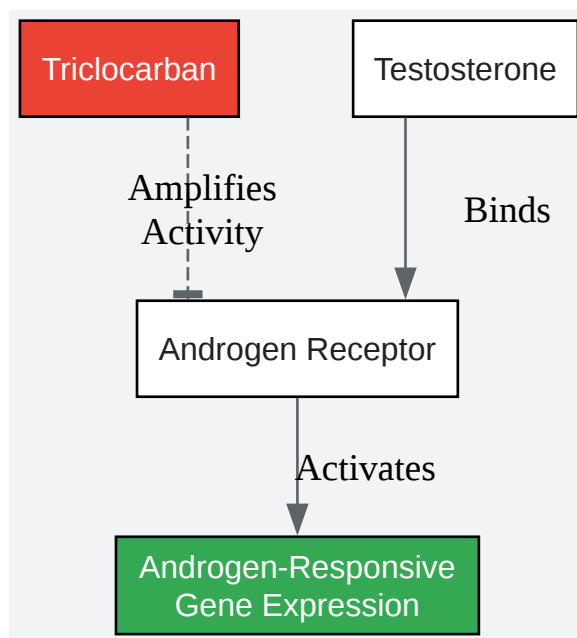
The metabolism of Triclocarban primarily involves Phase I (oxidation) and Phase II (conjugation) reactions.[\[13\]](#)

- Phase I Metabolism: Hydroxylation of the phenyl rings to form hydroxylated metabolites (e.g., 2'-OH-TCC, 3'-OH-TCC, 6-OH-TCC).[\[13\]](#)[\[14\]](#)
- Phase II Metabolism: The parent compound and its hydroxylated metabolites are conjugated with glucuronic acid or sulfate to form more water-soluble compounds (e.g., N-glucuronides, O-glucuronides, and sulfate conjugates) that can be excreted in urine and feces.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Recent studies have highlighted the significant role of gut microbiota in the metabolism of Triclocarban.[\[13\]](#) Gut bacteria can deconjugate the glucuronide and sulfate metabolites, converting them back to their more biologically active free forms, which may contribute to its potential gut toxicity.[\[13\]](#)

Biological and Toxicological Profile

- Antibacterial Activity: Triclocarban is effective against Gram-positive bacteria, such as *Staphylococcus aureus*.[\[3\]](#)[\[6\]](#) Its mechanism is believed to involve the inhibition of the enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for fatty acid synthesis and bacterial cell membrane integrity.[\[6\]](#)
- Endocrine Disruption: There are concerns about Triclocarban's potential as an endocrine-disrupting chemical.[\[1\]](#)[\[2\]](#)[\[6\]](#) It has been shown to enhance the activity of androgens, such as testosterone, and may also modulate estrogen receptor activity.[\[3\]](#) This amplification of hormone signaling could have implications for reproductive health.[\[3\]](#)



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Caption: Mechanism of Triclocarban's endocrine disrupting activity.

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